Cas no 1704073-93-7 ((6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid)

(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a tert-butyldiphenylsilyl (TBDPS)-protected piperidine moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid group enables efficient carbon-carbon bond formation with aryl or vinyl halides. The TBDPS-protected hydroxy group enhances stability, allowing selective deprotection under mild conditions when needed. Its structural design makes it valuable in medicinal chemistry and materials science for constructing complex heterocyclic frameworks. The compound exhibits good solubility in common organic solvents, facilitating its use in synthetic applications. Care should be taken to store it under inert conditions to preserve the boronic acid functionality.
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid structure
1704073-93-7 structure
Product Name:(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
CAS No:1704073-93-7
MF:C26H33BN2O3Si
MW:460.44832777977
MDL:MFCD28400350
CID:4674438
Update Time:2025-08-05

(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
    • AM88115
    • (6-(4-((t-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
    • (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
    • MDL: MFCD28400350
    • Inchi: 1S/C26H33BN2O3Si/c1-26(2,3)33(23-10-6-4-7-11-23,24-12-8-5-9-13-24)32-22-16-18-29(19-17-22)25-15-14-21(20-28-25)27(30)31/h4-15,20,22,30-31H,16-19H2,1-3H3
    • InChI Key: ABGBBXWWTJNECW-UHFFFAOYSA-N
    • SMILES: [Si](C1C=CC=CC=1)(C1C=CC=CC=1)(C(C)(C)C)OC1CCN(C2C=CC(B(O)O)=CN=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 579
  • Topological Polar Surface Area: 65.8

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Additional information on (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid

6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic Acid: A Comprehensive Overview

The compound 6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid (CAS No. 1704073-93-7) is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and potential utility in the synthesis of advanced materials and pharmaceutical agents. Recent studies have highlighted its role in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

The tert-butyldiphenylsilyl (TBDPS) group, a key functional moiety in this compound, serves as a protecting group for hydroxyl functionalities during organic synthesis. Its presence enhances the stability of intermediates during complex multi-step reactions, making it invaluable in the construction of bioactive molecules. The piperidine ring, another critical component, contributes to the molecule's flexibility and ability to form hydrogen bonds, which are essential for its interactions with biological targets.

Recent research has focused on the application of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex aromatic systems that are integral to many drug candidates. The boronic acid functionality in this compound is pivotal in these reactions, as it acts as a reactive partner for aryl halides under palladium catalysis.

One of the most promising areas of exploration for this compound is its role in drug delivery systems. The pyridine ring's electron-deficient nature allows for efficient conjugation with other pharmacophores, enhancing bioavailability and targeting capabilities. Studies have demonstrated that derivatives of this compound can be engineered to deliver therapeutic agents across cellular membranes with high precision.

In terms of synthetic methodology, advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound. This is particularly important for drug development, where stereochemistry plays a crucial role in determining efficacy and safety profiles. The use of chiral catalysts has significantly streamlined the synthesis process, making it more scalable and cost-effective.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, guiding experimental efforts toward optimizing its performance in various applications. Machine learning algorithms are also being employed to predict its behavior in different chemical environments, accelerating the discovery process.

Looking ahead, collaborative efforts between academia and industry are expected to unlock new potential for this compound. Its versatility as a building block for advanced materials and pharmaceuticals positions it as a cornerstone in future innovations. As research continues to uncover its full potential, 6-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid will undoubtedly play a pivotal role in shaping the landscape of modern chemistry.

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